4-Fluorobenzylthioacetonitrile
Description
4-Fluorobenzylthioacetonitrile (CAS: sc-336436) is a fluorinated organic compound featuring a benzylthio group (-SCH₂C₆H₄F) attached to an acetonitrile moiety. Its molecular formula is C₉H₈FNS, with a molecular weight of 181.23 g/mol. This compound is commercially available as a specialty chemical, primarily used in organic synthesis and pharmaceutical research .
The synthesis of such compounds typically involves nucleophilic substitution reactions. For example, 4-fluorophenylacetonitrile (CAS: 459-22-3) is produced via cyanidation of p-fluorobenzyl chloride with hydrogen cyanide . While direct evidence for the synthesis of this compound is unavailable, analogous routes involving thiolation of fluorinated benzyl halides with acetonitrile derivatives are plausible.
Properties
Molecular Formula |
C9H8FNS |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]acetonitrile |
InChI |
InChI=1S/C9H8FNS/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4H,6-7H2 |
InChI Key |
ZEVPWWKORWMLIZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSCC#N)F |
Canonical SMILES |
C1=CC(=CC=C1CSCC#N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table compares 4-Fluorobenzylthioacetonitrile with key analogs:
Key Observations :
- Electronic Effects : The electron-withdrawing fluorine atom in this compound enhances the electrophilicity of the nitrile group, facilitating nucleophilic additions. In contrast, the methoxy group in (4-Methoxyphenyl)acetonitrile is electron-donating, reducing reactivity .
- Functional Group Reactivity : The thioether (-S-) group in this compound is more nucleophilic and oxidizable compared to the sulphonyl (-SO₂-) group in 4-Fluorobenzylsulphonylacetonitrile, which is polar and less reactive .
Physicochemical Properties
Direct data on melting points, solubility, or boiling points for this compound are unavailable in the provided evidence. However, inferences can be made:
- Substituent Impact : Fluorine substitution generally improves thermal stability and lipophilicity, enhancing membrane permeability in pharmaceutical applications .
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